2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
This compound is a benzamide derivative featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 2-chlorobenzamide moiety at position 3. Its molecular formula is C26H20ClNO5, with a molecular weight of 461.89 g/mol. The 3,4-dimethoxy and 2-chloro substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-18-13-16(27-25(29)17-6-4-5-7-19(17)26)9-11-20(18)32-24(14)23(28)15-8-10-21(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPSUTUZAYEJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an acid catalyst.
Introduction of the 3,4-Dimethoxybenzoyl Group: The 3,4-dimethoxybenzoyl group can be introduced through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a base such as triethylamine.
Chlorination: The chloro substituent can be introduced through a chlorination reaction using a chlorinating agent such as thionyl chloride.
Formation of the Benzamide: The final step involves the formation of the benzamide through a condensation reaction between the benzofuran derivative and an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Acylation and Alkylation: The compound can undergo acylation and alkylation reactions to introduce various functional groups, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tumor, anti-microbial, and anti-inflammatory properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool to study various biological processes and pathways, including signal transduction and gene expression.
Industrial Applications: It may find applications in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and the 3,4-dimethoxybenzoyl group play crucial roles in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Position Variations in Benzoyl Groups
Compound A : 2-Chloro-N-[2-(2,5-Dimethoxybenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Benzamide
- Structure : Differs in the dimethoxybenzoyl substituent positions (2,5-dimethoxy vs. 3,4-dimethoxy) .
- Steric Hindrance: Both isomers have similar steric profiles, but the 3,4-dimethoxy group may enhance π-π stacking in biological targets.
Compound B : N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-Yl]-3,4,5-Trimethoxybenzamide
Benzamide Substituent Modifications
Compound C : 4-tert-Butyl-N-[2-(3,4-Dimethoxybenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Benzamide
- Structure : Substitutes the 2-chlorobenzamide with a 4-tert-butylbenzamide group .
- Impact :
- Hydrophobicity : The tert-butyl group significantly enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Binding Affinity : Bulkier tert-butyl may hinder interactions in sterically sensitive binding pockets compared to the smaller chloro group.
Compound D : N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure : A simpler analog lacking the benzofuran core and chlorine substituent .
- Impact :
- Melting Point : Rip-B melts at 90°C, suggesting that the benzofuran core and chloro group in the target compound increase rigidity and melting temperature.
- NMR Shifts : The benzofuran ring in the target compound would introduce distinct <sup>1</sup>H and <sup>13</sup>C NMR deshielding effects compared to Rip-B’s ethyl linker.
Biological Activity
The compound 2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.73 g/mol. The structure includes a benzamide moiety substituted with a chloro group and a dimethoxybenzoyl group attached to a benzofuran core.
Antimicrobial Activity
Research has shown that various benzofuran derivatives exhibit antimicrobial properties. The biological activity of this compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis .
Anticancer Activity
The anticancer potential of the compound was assessed through various in vitro studies. It demonstrated cytotoxic effects on several cancer cell lines, including:
- Breast Cancer Cells : MCF-7 and MDA-MB-231
- Lung Cancer Cells : A549
- Colorectal Cancer Cells : HCT-116
The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-231 | 10.0 |
| A549 | 15.0 |
| HCT-116 | 8.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Analgesic Activity
The analgesic properties of related compounds have been documented in various studies. For instance, a derivative similar to this compound exhibited significant antinociceptive effects in animal models. The compound was tested using models such as:
- Acetic acid-induced writhing test
- Hot plate test
Results indicated that the compound produced dose-dependent analgesia comparable to conventional analgesics like aspirin and morphine .
Case Studies and Research Findings
A notable study published in Pharmaceutical Biology explored the structure-activity relationship (SAR) of benzofuran derivatives, highlighting how modifications to the benzofuran core can enhance biological activity. The study concluded that electron-donating groups significantly improve antimicrobial activity while maintaining low toxicity to normal cells .
Another research article focused on the synthesis and evaluation of various derivatives of benzofuran compounds, noting their potential as anti-inflammatory agents alongside their antimicrobial and anticancer activities .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
- Methodological Answer : The compound contains a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2 and a 3-methyl group. The chlorobenzamide moiety at position 5 introduces steric and electronic effects. The 3,4-dimethoxy groups enhance solubility and may participate in hydrogen bonding, while the chloro substituent influences electrophilic substitution reactivity. Functional group contributions can be validated via comparative reactivity studies (e.g., oxidation of the benzofuran ring or substitution at the chloro site). Structural analogs with similar frameworks exhibit neuroprotective or anticancer activities, suggesting shared pharmacophores .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the benzofuran and benzamide regions should show distinct splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₇H₂₃ClNO₅).
- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoyl C=O at ~1700 cm⁻¹).
- X-ray Crystallography : Resolve absolute configuration and packing interactions. Use SHELXL for refinement .
Q. How can synthetic routes be optimized for higher yields?
- Methodological Answer :
- Stepwise Synthesis : Start with benzofuran formation via cyclization of 2-hydroxyacetophenone derivatives, followed by Friedel-Crafts acylation for the 3,4-dimethoxybenzoyl group.
- Coupling Reactions : Use peptide coupling reagents (e.g., EDC/HOBt) for amide bond formation between benzofuran and chlorobenzoyl chloride.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Monitor reaction progress via TLC/HPLC .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved?
- Methodological Answer :
- Twinned Data : Use SHELXD for initial phase determination and SHELXL for refinement. Apply TWINLAW to identify twin laws in cases of pseudo-merohedral twinning.
- Disordered Groups : Apply PART instructions in SHELXL to model split positions for flexible substituents (e.g., methoxy groups). Validate with residual density maps.
- Validation Tools : Check R-factors, Fo-Fc maps, and ADDSYM in PLATON to ensure no missed symmetry .
Q. How to design experiments to evaluate neuroprotective activity against amyloid-beta aggregation?
- Methodological Answer :
- In Vitro Assays : Use Thioflavin T fluorescence to monitor Aβ42 aggregation kinetics. Pre-incubate the compound (1–50 µM) with Aβ42 peptides in PBS (pH 7.4) at 37°C.
- Cell-Based Models : Treat SH-SY5Y neuroblastoma cells with Aβ42 (5 µM) and co-administer the compound. Assess viability via MTT assay and caspase-3 activation.
- Structure-Activity Relationship (SAR) : Compare with analogs lacking the dimethoxy or chloro groups to identify critical pharmacophores .
Q. How to address contradictions in reported biological activity data across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from published analogs (e.g., chlorobenzamide derivatives) and normalize for assay conditions (e.g., cell line, incubation time).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase or β-secretase. Validate with free-energy perturbation (FEP) calculations.
- In Vivo Cross-Validation : Test discordant compounds in transgenic Alzheimer’s mouse models (e.g., APP/PS1) to reconcile in vitro/in vivo discrepancies .
Q. What strategies improve HPLC purity assessment for this hydrophobic compound?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns with end-capping to reduce tailing.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) enhances peak symmetry.
- Detection : UV at 254 nm (aromatic absorption) or diode-array detection (DAD) for purity checks. Calibrate with certified reference standards .
Q. How to computationally model the compound’s interaction with kinase targets?
- Methodological Answer :
- Molecular Docking : Use Glide (Schrödinger) to dock into ATP-binding pockets of kinases (e.g., CDK5 or GSK-3β). Prioritize poses with hydrogen bonds to hinge regions.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate root-mean-square deviation (RMSD) for ligand-protein complexes.
- Pharmacophore Mapping : Identify essential features (e.g., chloro group for hydrophobic contacts, benzamide for π-stacking) using LigandScout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
